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Compound of Interest

Compound Name: Ethyl 4-(4-fluorophenyl)benzoate

Cat. No.: B082815

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-(4-fluorophenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 4-
(4-fluorophenyl)benzoate, a biphenyl carboxylate derivative. The information is curated for
researchers, scientists, and professionals in the field of drug development who may utilize this
compound as a building block or intermediate in the synthesis of novel chemical entities.

Core Chemical Properties

Ethyl 4-(4-fluorophenyl)benzoate is a solid at room temperature, characterized by the
following identifiers and properties.
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Property Value Source
Molecular Formula CisH13FO2 [PubChem][1]
Molecular Weight 244.26 g/mol [PubChem][1]
CAS Number 10540-36-0 [PubChem][1]
Appearance Light yellow, low melting solid [Fisher Scientific][2]
N ] 349.6 °C at 760 mmHg
Boiling Point ) [Chemsrc][3]
(Predicted)
Not experimentally determined.
) ) The related compound, ethyl ) S
Melting Point [Fisher Scientific][2]
4-fluorobenzoate, has a
melting point of 25-27 °C.
Expected to have low water
solubility and be soluble in
Solubility common organic solvents like Inferred from structure

ethyl acetate,

dichloromethane, and acetone.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Ethyl 4-(4-

fluorophenyl)benzoate.

Proton Nuclear Magnetic Resonance (*H-NMR)

Spectroscopy

The *H-NMR spectrum of Ethyl 4-(4-fluorophenyl)benzoate in CDCIs (300 MHz) shows
characteristic signals for the aromatic protons and the ethyl ester group[4].
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Aromatic protons
8.1 Doublet (d) 2H ortho to the ester
group
i Other aromatic
7.5-7.65 Multiplet (m) 4H
protons
Aromatic protons
7.15 Triplet (t) 2H ortho to the fluorine
atom
-OCHe:z- of the ethyl
4.4 Quartet (q) 2H
group
. -CHs of the ethyl
1.4 Triplet (t) 3H

group

Carbon-13 Nuclear Magnetic Resonance (**C-NMR)
Spectroscopy

While an experimental 133C-NMR spectrum for Ethyl 4-(4-fluorophenyl)benzoate is not readily
available, the expected chemical shifts can be predicted based on the analysis of structurally
similar compounds such as ethyl benzoate. The spectrum is expected to show distinct signals
for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Carbon Type Expected Chemical Shift Range (ppm)
Carbonyl (-C=0) 165-175

Aromatic (C-O and C-C) 120-150

Methylene (-OCHz-) 60-70

Methyl (-CHs) 10-20

Infrared (IR) Spectroscopy
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An experimental IR spectrum for Ethyl 4-(4-fluorophenyl)benzoate is not available. However,
the spectrum is expected to exhibit characteristic absorption bands for its functional groups.
The IR spectrum of the related compound, ethyl 4-fluorobenzoate, is available and can be used
as a reference.

Functional Group Expected Absorption Range (cm™?)
C=0 (Ester) Stretch 1715-1735
C-O (Ester) Stretch 1100-1300
Aromatic C-H Stretch 3000-3100
Aromatic C=C Bending 1450-1600
C-F Stretch 1000-1400

Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak (M*) at m/z = 244, which corresponds
to the molecular weight of Ethyl 4-(4-fluorophenyl)benzoate[4].

Experimental Protocols
Synthesis of Ethyl 4-(4-fluorophenyl)benzoate

A common method for the synthesis of Ethyl 4-(4-fluorophenyl)benzoate is through a Suzuki
coupling reaction. The following is a plausible experimental protocol based on a reported
synthesis[4].

Materials:

4-Bromofluorobenzene

Ethyl 4-bromobenzoate

A strong base (e.g., n-Butyllithium)

A suitable solvent (e.g., dry tetrahydrofuran)
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Ethyl acetate
Hexanes
Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve 4-bromofluorobenzene (1.75 g, 10 mmol) in
dry tetrahydrofuran (THF, 50 mL) under a nitrogen atmosphere.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) dropwise to the solution
while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this
temperature to ensure complete metal-halogen exchange.

In a separate flask, dissolve ethyl 4-bromobenzoate (2.29 g, 10 mmol) in dry THF (20 mL).

Slowly add the solution of the lithiated fluorobenzene to the solution of ethyl 4-
bromobenzoate at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(50 mL).

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium
sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.
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 Purify the crude product by flash column chromatography on silica gel using a mixture of
ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent.

o Collect the fractions containing the desired product and concentrate under reduced pressure
to yield Ethyl 4-(4-fluorophenyl)benzoate.

Characterization: The purified product should be characterized by *H-NMR, 3C-NMR, IR
spectroscopy, and mass spectrometry to confirm its identity and purity.

Starting Materials Reaction Steps Purification Final Product

4-Bromofluorobenzene |~—I-| Metallation with n-BuLi |—>
Ethyl 4-bromobenzoate

Coupling Reaction |—>| Work-up |~—I-| Column Chromatography |~—I-| Ethyl 4-(4-fluorophenyl)benzoate

Click to download full resolution via product page
Synthesis workflow for Ethyl 4-(4-fluorophenyl)benzoate.

Biological Activity and Potential Applications

While there is no direct report on the biological activity of Ethyl 4-(4-fluorophenyl)benzoate,
its structural motif is present in molecules with interesting pharmacological properties. The
parent carboxylic acid, 4-(4-fluorophenyl)benzoic acid, has been investigated for its potential to
bind to the anti-apoptotic protein Bcl-2, suggesting a possible role in cancer research.
Furthermore, other structurally related fluorinated biphenyl compounds are explored in drug
discovery for their enhanced metabolic stability and pharmacokinetic profiles.

Given its structure as a fluorinated biphenyl carboxylate, Ethyl 4-(4-fluorophenyl)benzoate
serves as a valuable intermediate for the synthesis of more complex molecules with potential
applications in medicinal chemistry and materials science.
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(Melting Point Analysis]

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Logical workflow for the characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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